3-(4-CHLOROPHENYL)-N'-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Description
3-(4-Chlorophenyl)-N'-[(E)-(furan-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide (CAS: 1285600-86-3) is a carbohydrazide derivative featuring a pyrazole core substituted with a 4-chlorophenyl group at position 3 and an (E)-configured furan-2-ylmethylidene hydrazide moiety at position 3. Its molecular formula is C₁₅H₁₁ClN₄O₂, with a molecular weight of 314.726 g/mol and a density of 1.4±0.1 g/cm³ . The compound’s structure (Figure 1) includes key pharmacophoric elements:
- Pyrazole ring: A five-membered heterocycle known for enhancing metabolic stability and binding affinity.
- Furan-2-ylmethylidene hydrazide: The hydrazide linker and furan ring may contribute to hydrogen bonding and π-π interactions with biological targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(21)20-17-9-12-2-1-7-22-12/h1-9H,(H,18,19)(H,20,21)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGBUGDKHFONEX-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324063 | |
| Record name | 3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725991 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1285600-86-3 | |
| Record name | 3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the compound 3-(4-chlorophenyl)-N'-[(E)-(furan-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide :
Basic Information
- Chemical Name: 3-(4-Chlorophenyl)-N'-[(E)-2-furylmethylene]-1H-pyrazole-5-carbohydrazide
- CAS Number: 1285600-86-3
- Molecular Formula:
- Molecular Weight: 314.726
Computed Properties
Potential Applications:
While the search results do not provide explicit applications of 3-(4-chlorophenyl)-N'-[(E)-(furan-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide , they do offer some context regarding similar compounds and their uses:
- Antimicrobial Activity: Related compounds with furan and thiophene rings have been screened for antimicrobial activity .
- Anticancer Potential: Pyrazole derivatives, in general, have shown promise as anti-inflammatory and anticancer agents . Some specific examples include:
- N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide which exhibited potential against MCF7, SF-268, and NCI-H460 cell lines .
- N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivatives, with one compound showing anticancer activity against A375 cell lines .
- N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives which demonstrated anticancer potential and cyclin-dependent kinase-2 (CDK2) inhibitory properties .
- Other pyrazole derivatives have displayed significant anticancer efficacy against HCT116 and MCF-7 cell lines and Aurora-A kinase inhibition .
- Building Blocks for Synthesis: Furan derivatives can be prepared through Grignard reactions and used as building blocks for creating more complex structures .
- Other Biological Activities: Some synthesized Schiff bases containing thiophene and furan moieties have been screened for antimicrobial activity .
- Antimalarial agents: 2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine has been identified as an antimalarial agent .
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Carbohydrazide Backbone
3-(2-Furyl)-N′-[(E)-(2-Methoxyphenyl)methylene]-1H-Pyrazole-5-Carbohydrazide (CAS: 307323-11-1)
- Molecular Formula : C₁₆H₁₄N₄O₃.
- Substituents : Replaces the 4-chlorophenyl group with a 2-methoxyphenyl moiety.
- Key Differences: The methoxy group enhances electron-donating properties, which may alter binding interactions compared to the electron-withdrawing chloro substituent.
(E)-N-(4-Chlorophenyl)-N′-(1-(Thiophen-2-yl)ethylidene)formohydrazide
- Molecular Formula : C₁₃H₁₁ClN₂OS.
- Substituents : Features a thiophene ring instead of furan.
- Biological Activity : Demonstrates antibacterial activity against Gram-positive and Gram-negative strains, comparable to streptomycin. The thiophene’s sulfur atom may enhance lipophilicity and membrane penetration .
N'-(1-(3-Hydroxyphenyl)ethylidene)-3-(2-Naphthyl)-1H-Pyrazole-5-Carbohydrazide (CAS: 1309683-20-2)
- Molecular Formula : C₂₂H₁₈N₄O₂.
- Substituents : Incorporates a naphthyl group (hydrophobic) and a 3-hydroxyphenyl moiety (polar).
- Significance: The hydroxyl group enables hydrogen bonding, while the naphthyl group may improve intercalation with DNA or proteins.
Halogen-Substituted Chalcone Derivatives
Although chalcones differ in backbone (α,β-unsaturated ketone vs. pyrazole-carbohydrazide), their substitution patterns offer insights into the role of the 4-chlorophenyl group:
(E)-1-(4-Chlorophenyl)-3-p-Tolylprop-2-en-1-one (Compound 1)
- IC₅₀ : 1,484.75 μg/mL (MCF-7 cells).
- Observation : Low cytotoxicity, highlighting that mere presence of 4-chlorophenyl is insufficient for activity; the conjugated system and additional substituents are critical .
(E)-1-(3-Bromophenyl)-3-(4-Isopropylphenyl)prop-2-en-1-one (Compound 4)
Pharmacological Activities of Related Carbohyrazides
(E)-1-(4-tert-Butylbenzyl)-N'-(1-(5-Chloro-2-Hydroxyphenyl)ethylidene)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide (Compound 3e)
Role of Substituents in Bioactivity
- Halogen Substituents : Chloro and bromo groups enhance cytotoxicity and antibacterial effects by increasing electrophilicity and membrane interaction .
- Heterocyclic Rings : Furan (oxygen-containing) vs. thiophene (sulfur-containing) influence electronic properties and bioavailability.
- Hydrazide Linker : Facilitates hydrogen bonding with biological targets, a feature conserved across active analogues .
Biological Activity
3-(4-Chlorophenyl)-N'-[(E)-(furan-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed overview of its synthesis, characterization, and biological activity based on diverse sources.
Synthesis and Characterization
The compound is synthesized through a multi-step reaction involving the condensation of furan derivatives with hydrazides, leading to the formation of pyrazole derivatives. The synthesis typically involves:
- Preparation of Furan Derivative : Furan-2-carbaldehyde is reacted with appropriate hydrazine derivatives.
- Formation of Pyrazole Ring : The reaction conditions are optimized to facilitate the cyclization necessary for pyrazole formation.
- Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrazole derivatives, including those similar to 3-(4-chlorophenyl)-N'-[(E)-(furan-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide. For instance, compounds derived from 4-chlorophenyl groups have shown promising results against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| SM-4 | Antimicrobial against E. coli and S. aureus | |
| 4j | Inhibitory activity against glioma cell lines |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, pyrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
- Case Study : A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibitory effects on glioblastoma cell lines, with low cytotoxicity towards non-cancerous cells. The compound was found to inhibit AKT2/PKBβ kinase activity, which is crucial in glioma malignancy and patient survival rates .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can also exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
- Mechanism : Pyrazoles may inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes, contributing to their anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-chlorophenyl)-N'-[(E)-(furan-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyrazole Core : Known for its pharmacological versatility, influencing various biological activities.
Q & A
Q. What is the synthetic pathway for preparing 3-(4-chlorophenyl)-N'-[(E)-(furan-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The compound is synthesized via a condensation reaction between 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide and furan-2-carbaldehyde under acidic conditions (e.g., ethanol with catalytic acetic acid). The reaction proceeds through Schiff base formation, with the (E)-configuration stabilized by intramolecular hydrogen bonding. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires multimodal spectroscopy:
- ¹H/¹³C NMR : Peaks at δ ~8.5–9.0 ppm confirm the hydrazone proton (NH-N=CH), while furan protons appear as a multiplet at δ ~6.5–7.5 ppm .
- IR Spectroscopy : Stretching bands at ~1600–1650 cm⁻¹ (C=N) and ~3200–3300 cm⁻¹ (N-H) validate the hydrazide and Schiff base moieties .
- X-ray crystallography : Resolves the (E)-configuration and dihedral angles between the pyrazole and furan rings .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO), charge distribution, and global reactivity indices (electrophilicity, chemical potential). These analyses reveal nucleophilic sites (e.g., the hydrazone nitrogen) for electrophilic attack, guiding derivatization strategies .
Q. What experimental strategies address contradictions in biological activity data?
- Methodological Answer : Discrepancies in bioassay results (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent) or impurities. Mitigation involves:
Q. What are the key considerations for stability studies under varying experimental conditions?
- Methodological Answer : Stability is assessed via:
- Thermal analysis : TGA/DSC to determine decomposition temperatures (typically >200°C for hydrazides) .
- Photodegradation : UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm for 24 hrs) .
- Solution stability : HPLC monitoring of degradation products in buffers (pH 4–9) at 25°C and 37°C .
Q. How can molecular docking predict interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Docking simulations (AutoDock Vina or Schrödinger Suite) use the compound’s 3D structure (optimized via DFT) and target protein PDB files (e.g., COX-2 or acetylcholinesterase). Key parameters:
- Binding affinity : Calculated ΔG values (e.g., ≤−7 kcal/mol suggests strong binding) .
- Pose validation : Root-mean-square deviation (RMSD) <2 Å compared to crystallographic ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
